

# Calteridol calcium performance in MRI contrast enhancement

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## Compound Focus: Calteridol calcium

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## Comparative Overview of MRI Contrast Agents

The table below summarizes key parameters for ProHance (gadoteridol) and its competitors, based on data from clinical studies, reviews, and official product information [1] [2] [3].

Parameter	ProHance (Gadoteridol)	Gadoterate Meglumine	Gadopicolenol	Mn-DPDP (Manganese-based)
Generic Name / Active Ingredient	Gadoteridol [4]	Gadoterate meglumine [2]	Gadopicolenol [2]	Mangafodipir trisodium [5]
Chemical Class	Macrocyclic, Non-ionic [4]	Macrocyclic, Ionic [1]	Macrocyclic, High-relaxivity [3]	Manganese chelate [5]
Standard Clinical Dose	0.1 mmol/kg [4]	0.1 mmol/kg [2]	<b>0.05 mmol/kg</b> (Half the standard dose) [2]	Not precisely specified (historical agent)

Parameter	ProHance (Gadoteridol)	Gadoterate Meglumine	Gadopicles Gadopicles	Mn-DPDP (Manganese-based)
Primary FDA- Indicated Use	Brain, spine, whole body [4]	CNS lesions [1]	CNS & body (approved 2022) [3]	Liver (withdrawn) [5]
T1 Relativity (Approx.)	Reference value	Similar to gadoteridol [1]	~2x higher than conventional agents [3]	Similar to early Gd agents [5]
Safety & Retention Profile	Macrocyclic stability; low risk of NSF; Gd retention documented [6] [4]	Macrocyclic stability; favorable safety profile [1] [6]	Macrocyclic stability; allows for lower Gd dose [2] [3]	<b>Mn<sup>2+</sup> release can cause toxicity (manganism); no longer marketed [5]</b>

## Experimental Data and Methodology

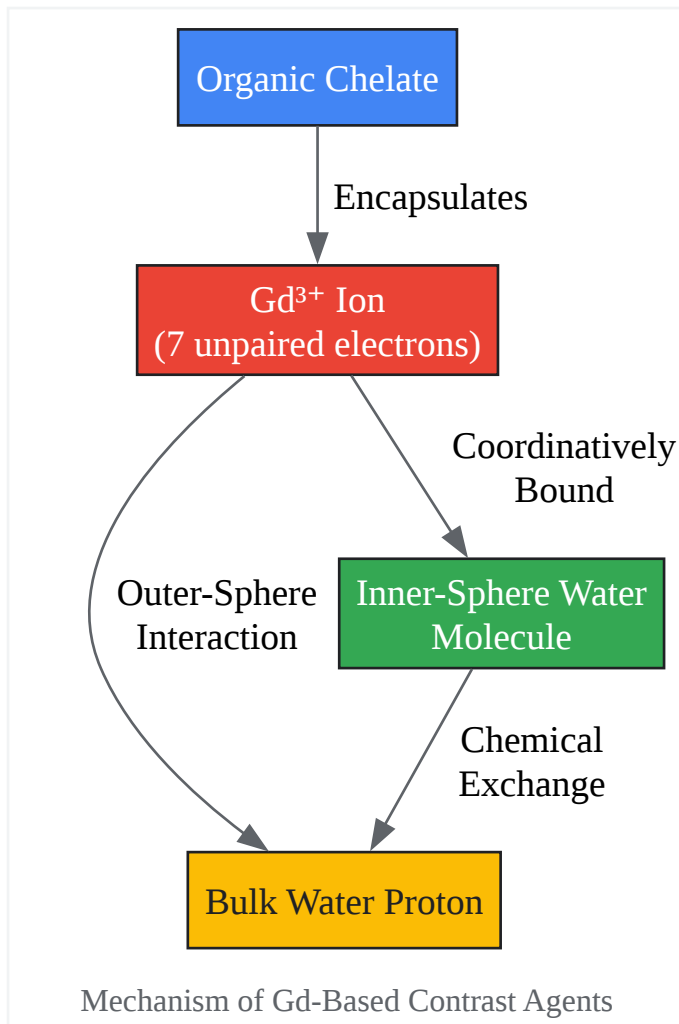
To ensure objectivity, here is a summary of the experimental designs from which the comparative data is drawn.

- **Intraindividual Pediatric Comparison (Gadopicles vs. Gadoterate Meglumine) [2]**
  - **Objective:** To quantitatively and qualitatively compare contrast enhancement between gadopicles (0.05 mmol/kg) and gadoterate meglumine (0.1 mmol/kg) in pediatric brain MRI.
  - **Methodology:** This retrospective study included 38 pediatric patients who underwent MRI with both agents. Quantitative metrics like the Contrast Ratio (CR) and Contrast-to-Noise Ratio (CNR) were measured in physiologically enhancing structures (e.g., choroid plexus, pituitary). Two blinded neuroradiologists also performed qualitative side-by-side comparisons.
  - **Key Findings:** Gadopicles at half the dose provided comparable or superior enhancement in several key structures on 3D T1-weighted images, supporting the efficacy of dose reduction.
- **AI-Based Contrast Amplification [7]**
  - **Objective:** To use a deep learning model to amplify the contrast effects of a standard dose (0.1 mmol/kg) to a "virtual" double-dose level.

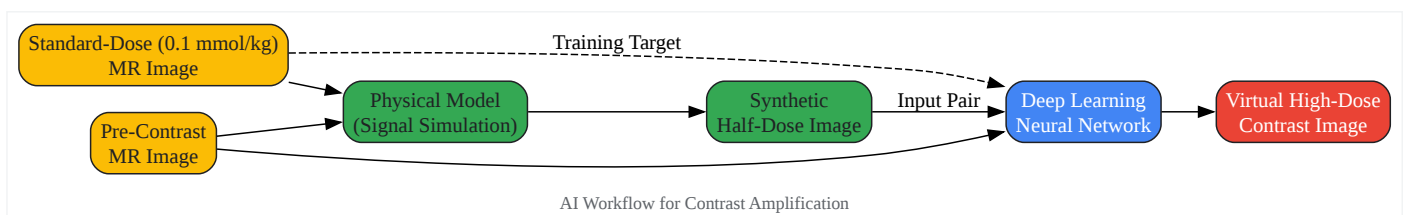
- **Methodology:** A physical model of contrast enhancement was used to generate synthetic data for training a convolutional neural network (CNN). The model was validated in a rat glioma model against actual double-dose MRI and histology, and later applied to a large clinical dataset.
  - **Key Findings:** The AI-generated "virtual double-dose" images showed significant improvement in contrast-to-noise ratio (155% increase on average) and lesion detection sensitivity for small brain lesions, without administering more gadolinium.
- **Stability and Toxicity Assessments [6] [5]**
    - **Objective:** To understand the mechanisms of toxicity and tissue retention associated with different classes of contrast agents.
    - **Methodology:** These reviews synthesize findings from numerous *in vitro* (cell lines) and *in vivo* (animal models) studies. They compare the kinetic inertness and thermodynamic stability of macrocyclic vs. linear Gd-agents, as well as Gd-based agents vs. manganese-based agents.
    - **Key Findings:** Macrocyclic Gd-agents (like gadoteridol and gadoterate) have superior stability and a lower tendency to release toxic Gd<sup>3+</sup> ions compared to linear agents. Manganese-based agents can release Mn<sup>2+</sup>, which is toxic to the central nervous system, limiting their clinical use.

## Visualizing the Contrast Mechanism & AI Workflow

The following diagrams illustrate the core mechanism of action for gadolinium-based contrast agents and the workflow for the AI-based contrast amplification method.



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## Key Developments and Future Perspectives

The field of MRI contrast is evolving, with a strong focus on improving safety and efficacy [1] [3].

- **The Shift to High-Relaxivity Agents:** Agents like **gadopiclenol** represent the latest advancement. Their key feature is roughly double the T1 relaxivity, which enables diagnostic efficacy at half the standard gadolinium dose (0.05 mmol/kg vs. 0.1 mmol/kg), thereby reducing the body's gadolinium burden [2] [3].
- **Safety as a Primary Driver:** Research on gadolinium retention in the brain, even in patients with normal renal function, has intensified the search for safer alternatives. This reinforces the preference for highly stable **macrocyclic agents** (like gadoteridol and gadopiclenol) over less stable linear agents [1] [6] [3].
- **Exploring Non-Gadolinium Alternatives: Manganese (Mn)** is being actively investigated as a potential Gd-alternative. However, the historical example of Mn-DPDP (Teslascan) underscores the critical challenge: new agents must have exceptionally high **thermodynamic stability and kinetic inertness** to prevent the release of toxic free metal ions in the body [5].

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To cite this document: Smolecule. [Calteridol calcium performance in MRI contrast enhancement]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3334718#calteridol-calcium-performance-in-mri-contrast-enhancement]

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